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Abstract

PNB-001 (also known as GPP-Balacovin) is a novel, first-in-class small molecule therapeutic
with a unique dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor
agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] This profile confers potent
anti-inflammatory and immunomodulatory properties, which have been investigated in a range
of therapeutic areas, including inflammatory bowel disease (IBD), inflammatory pain, and most
notably, as a treatment for moderate COVID-19.[3] Preclinical studies have demonstrated its
efficacy in various animal models, and it has progressed through Phase | and Il clinical trials,
with a Phase Il trial initiated for COVID-19.[1] This technical guide provides a comprehensive
overview of the discovery and development of PNB-001, summarizing key preclinical and
clinical data, outlining experimental methodologies, and visualizing its mechanism of action and
development workflow.

Introduction

The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their
respective receptors, CCK-A and CCK-B, plays a crucial role in regulating gastrointestinal
function and neurotransmission. The CCK-B receptor, also known as the gastrin receptor, is
implicated in gastric acid secretion and cell proliferation, while the CCK-A receptor is involved
in gallbladder contraction and pancreatic secretion. Dysregulation of the CCK system has been
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linked to various pathological conditions, including inflammatory disorders and certain types of
cancer.[3]

PNB-001 was developed as a selective antagonist of the CCK-B receptor, with the aim of
modulating inflammatory pathways. Its unique dual action as a CCK-A agonist was a key
discovery during its development, contributing to its distinct pharmacological profile.[1][2]

Preclinical Development

In Vitro Studies
Binding Affinity and Potency:

PNB-001 has demonstrated high binding affinity and potency for the CCK-B (CCK2) receptor.
In radioligand binding assays, PNB-001 was shown to be a potent antagonist of the CCK-B

receptor.
Parameter Value Receptor Assay Type Reference
Radioligand
IC50 20 nM CCK2 o
Binding Assay
Potency vs. 10 times more Isolated Tissue
CCK2
Standard potent Assay

Experimental Protocol: Isolated Tissue Assay (General Description)

Tissue Preparation: An appropriate isolated tissue preparation expressing the CCK-B
receptor is utilized.

e Agonist: CCK-5 is used as an agonist to stimulate the tissue.

» Antagonist: The antagonizing properties of PNB-001 are confirmed by its ability to block the
effects of the agonist. The potency is compared to a standard CCK-B antagonist, L-365,260.

* Note: Specific details of the protocol, such as tissue source, buffer compositions, and
incubation times, are not publicly available.
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In Vivo Studies

Inflammatory Bowel Disease (IBD):

In a rat model of indomethacin-induced IBD, PNB-001 was highly effective at reducing
inflammation and damage to gastrointestinal tissues. The effects were compared to the positive
control, prednisolone.

Animal Model Doses of PNB-001 Outcome Reference

Extremely effective in

Rat (Indomethacin- 5 mg/kg and 20 mg/kg  reducing inflammation
induced IBD) p.o. and IBD-dependent
damage.

Experimental Protocol: Indomethacin-Induced IBD Model in Rats (General Description)
e Induction: IBD is induced in rats through the administration of indomethacin.
o Treatment: PNB-001 is administered orally at specified doses.

» Assessment: The efficacy of PNB-001 is evaluated by observing the reduction in
inflammation and tissue damage in the gastrointestinal tract.

» Note: Specific details of the protocol, such as the strain of rats, duration of treatment, and
specific assessment parameters, are not publicly available.

Pain Models:

PNB-001 demonstrated significant analgesic effects in preclinical pain models.

Animal Model PNB-001 Dose = Comparison Outcome Reference

Extremely

, effective in both
Rat (Formalin- » ) )
, , Not specified Morphine neuropathic and
induced pain) )
inflammatory

pain phases.
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Experimental Protocol: Formalin-Induced Pain Model in Rats (General Description)

 Induction: Pain is induced by injecting formalin into the paw of the rats, which elicits a

biphasic pain response (neurogenic and inflammatory).

o Treatment: PNB-001 is administered, and its analgesic effect is compared to that of

morphine.

e Assessment: The reduction in pain behaviors (e.g., flinching, licking) is measured.

» Note: Specific details of the protocol are not publicly available.

Pharmacokinetics and ADME

Pharmacokinetic studies in rats revealed a rapid absorption and a relatively long half-life,

although with low bioavailability.

. . Microsom
) Bioavaila Referenc
Species Dose Tmax t1/2 . al Half-
bility ] e
life
20 mg/kg ) .
Rat 40 min 9h Low 1.20 min
p.o.
Dog - - - ~12 min
Human - - - ~12 min
ADME Properties:
Parameter Result Reference

CYP Inhibition (3A4, 2C9, 1A2)  No inhibition up to 10 uM

CYP Inhibition (2C19) No inhibition up to 3 uM
Plasma Protein Binding (Rat &
97%
Human)
Caco-2 Permeability High permeability, not effluxed
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Clinical Development
Phase | Clinical Trials

Phase | studies were conducted in healthy volunteers to assess the safety, tolerability, and
pharmacokinetics of PNB-001.

Study Type Population Dose Range Key Findings Reference
Single Ascending 74 healthy
] 25-1500 mg Extremely safe.
Dose (SAD) subjects
Very safe, target
plasma
) concentrations
Multiple )
) 74 healthy 50, 100, and 200  reached. Mild
Ascending Dose ) N
subjects mg AEs (vomiting,
(MAD) .
transient ALT

increase at high

dose).

Experimental Protocol: Phase | Clinical Trials (General Description)

e SAD Study: Healthy volunteers receive a single dose of PNB-001, with the dose escalated in
subsequent cohorts to determine the maximum tolerated dose.

o MAD Study: Healthy volunteers receive multiple doses of PNB-001 over a period of time to
assess its safety and pharmacokinetic profile upon repeated administration.

o Assessments: Safety is monitored through the recording of adverse events, clinical
laboratory tests, vital signs, and ECGs. Pharmacokinetic parameters are determined from
plasma concentrations of the drug.

» Note: Detailed protocols for these trials are not publicly available.

Phase Il Clinical Trial (COVID-19)
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A multi-center, randomized, open-label Phase Il trial was conducted to evaluate the efficacy
and safety of PNB-001 in patients with moderate COVID-19 infection.

Parameter Details Reference

Multi-center, randomized,
Trial Design parallel-group, comparative,

open-label

40 patients with moderate

Patient Population
COVID-19

1. PNB-001 (100 mg orally) +
Treatment Arms Best Care (BC) (n=20) 2. Best
Care (BC) alone (n=20)

Change in the 8-point WHO
Ordinal Scale score for
COVID-19 from baseline to
day 15.

Primary Endpoint

Significant clinical
improvement in the PNB-001 +
BC arm (P=0.042). Significant
reduction in ESR, CRP, IL-6,
and N/L ratio by Day 15.

Increased lymphocytes and

Key Results

reduced neutrophils in the
PNB-001 + BC arm.

Well tolerated. Overall safety
Safety profile was better in the PNB-
001 + BC arm.

Experimental Protocol: Phase Il COVID-19 Trial (General Description)

o Patient Selection: Patients with moderate COVID-19 infection were randomized into two
arms.
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o Treatment: The investigational arm received 100 mg of PNB-001 orally in addition to the
standard of care, while the control arm received only the standard of care.

» Efficacy Assessment: The primary measure of efficacy was the change in the WHO Ordinal
Scale score. Secondary endpoints included changes in inflammatory markers and clinical
outcomes.

o Safety Assessment: Adverse events were monitored throughout the study.
» Note: A more detailed protocol may be available in the cited medRxiv preprint.

Phase lll Clinical Trial

Following the positive results of the Phase Il trial, a Phase lll clinical trial for PNB-001 in
hospitalized COVID-19 patients with oxygen support was initiated in India.[1]

Mechanism of Action and Signaling Pathways

PNB-001's therapeutic effects are attributed to its dual modulation of the CCK receptor system.
CCK-B Receptor Antagonism:

By blocking the CCK-B (gastrin) receptor, PNB-001 is thought to inhibit pro-inflammatory
signaling pathways. Gastrin, upon binding to the CCK-B receptor, can trigger the release of
histamine, which in turn stimulates gastric acid secretion. In inflammatory conditions, this
pathway may be overactive, and its inhibition by PNB-001 could contribute to its anti-
inflammatory effects.

Cell Membrane

. | Blocked by PNB-001, Pro-inflammatory Effects

PNB-001 Antagonism
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PNB-001 antagonism of the CCK-B receptor signaling pathway.

CCK-A Receptor Agonism:

The agonistic activity of PNB-001 on the CCK-A receptor is believed to contribute to its
immunomodulatory effects. Activation of CCK-A receptors can stimulate various downstream
signaling cascades, potentially leading to the regulation of immune cell function and a reduction
in the cytokine storm associated with severe inflammatory responses, such as in COVID-19.

Cell Membrane

soni
PNB-001 Agonism CCK-A Receptor

Downstream Signaling

(e.g., Gg/11, PLC, PKC) Anti-inflammatory Effects

Immunomodulation

Click to download full resolution via product page
PNB-001 agonism of the CCK-A receptor signaling pathway.

Discovery and Development Workflow

The development of PNB-001 followed a logical progression from preclinical research to clinical
evaluation.
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Discovery & Lead Optimization
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Logical workflow of PNB-001 discovery and development.

Conclusion

PNB-001 (GPP-Balacovin) is a promising therapeutic candidate with a novel dual mechanism
of action that has shown significant potential in preclinical and clinical studies for the treatment
of inflammatory conditions, particularly moderate COVID-19. Its ability to modulate the CCK
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receptor system provides a unique approach to controlling inflammation and promoting immune
homeostasis. The successful completion of Phase Il trials and the initiation of a Phase Il study
underscore its potential as a valuable addition to the therapeutic arsenal against inflammatory
diseases. Further research will be crucial to fully elucidate its therapeutic benefits and potential
applications in other indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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